4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
CAS No.: 618365-35-8
Cat. No.: VC11818899
Molecular Formula: C23H21ClN2O4
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618365-35-8 |
|---|---|
| Molecular Formula | C23H21ClN2O4 |
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C23H21ClN2O4/c1-25(2)10-11-26-20(15-7-5-8-16(24)12-15)19(22(28)23(26)29)21(27)18-13-14-6-3-4-9-17(14)30-18/h3-9,12-13,20,28H,10-11H2,1-2H3 |
| Standard InChI Key | BMZKTYYVPOLHGR-UHFFFAOYSA-N |
| SMILES | CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Cl |
| Canonical SMILES | CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Cl |
Introduction
The compound 4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule belonging to the class of pyrrolones. It features a benzofuran moiety, a chlorophenyl group, and a dimethylaminoethyl substituent, which are indicative of potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Molecular Formula and Weight
-
Molecular Formula: Not explicitly provided in the search results, but it can be inferred from its structure.
-
Molecular Weight: Not specified in the search results, but it can be calculated based on the molecular formula.
Functional Groups
-
Benzofuran Moiety: Known for its diverse biological activities, including antimicrobial and antitumor properties .
-
Chlorophenyl Group: Commonly found in compounds with various pharmacological activities.
-
Dimethylaminoethyl Substituent: Often involved in interactions with biological systems due to its basic nature.
Synthesis
The synthesis of this compound typically involves multiple steps, utilizing methods such as cross-coupling reactions, which are common in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds .
Biological Activities and Potential Applications
Compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific combination of functional groups in 4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one may enhance its pharmacological profile, potentially leading to improved efficacy or reduced side effects in therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(1-benzofuran-3-carbonyl)-N-[4-chlorophenyl]methyl-N,2-dimethylazetidine-2-carboxamide | Contains benzofuran and chlorophenyl | Antimicrobial |
| Methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methylthiazole | Similar heterocyclic structure | Anticancer |
| 4-methylphenoxy-N-(3-nitrophenyl)furan-2-carboxamide | Contains furan and phenoxy groups | Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume